8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H21N5O2 and a molecular weight of 327.389 g/mol . This compound is part of the purine family and is known for its unique structure, which includes a benzyl(methyl)amino group and an isopropyl group attached to the purine core. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-isopropyl-3-methylxanthine.
Benzylation: The first step involves the benzylation of the amino group using benzyl chloride in the presence of a base like sodium hydroxide.
Methylation: The next step is the methylation of the benzylated intermediate using methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions to improve efficiency.
Chemical Reactions Analysis
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purine receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
PRL-8-53: A nootropic compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other purine derivatives.
Properties
CAS No. |
332904-88-8 |
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Molecular Formula |
C17H21N5O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)22-13-14(21(4)17(24)19-15(13)23)18-16(22)20(3)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,23,24) |
InChI Key |
TVUTVDVOTQXZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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